

4-Chlorophenothiazine as an Impurity in Chlorpromazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorophenothiazine

Cat. No.: B116481

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-chlorophenothiazine** as a potential impurity in the active pharmaceutical ingredient (API) chlorpromazine.

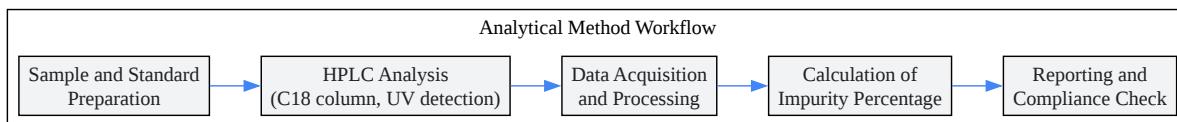
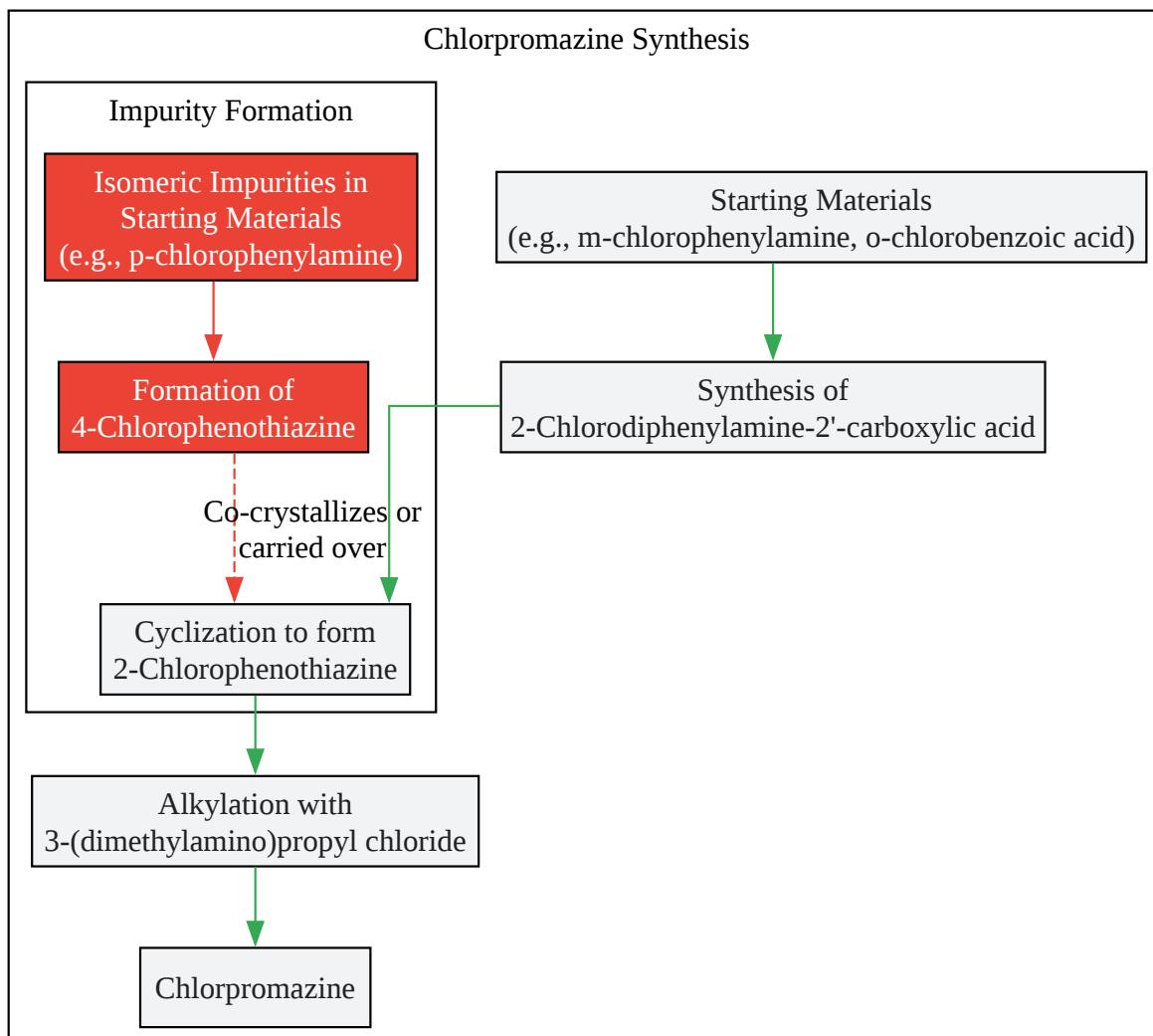
Chlorpromazine, a widely used antipsychotic medication, is synthesized through a multi-step process where the formation of impurities is a critical concern for drug quality, safety, and efficacy. This document details the chemical properties of **4-chlorophenothiazine**, its origins during the synthesis of chlorpromazine, and the analytical methodologies for its detection and quantification. Furthermore, this guide outlines the pharmacopoeial specifications for related substances in chlorpromazine and presents an in-silico toxicological assessment of **4-chlorophenothiazine** to evaluate its potential risks. Detailed experimental protocols and visual workflows are provided to support researchers and drug development professionals in controlling this impurity.

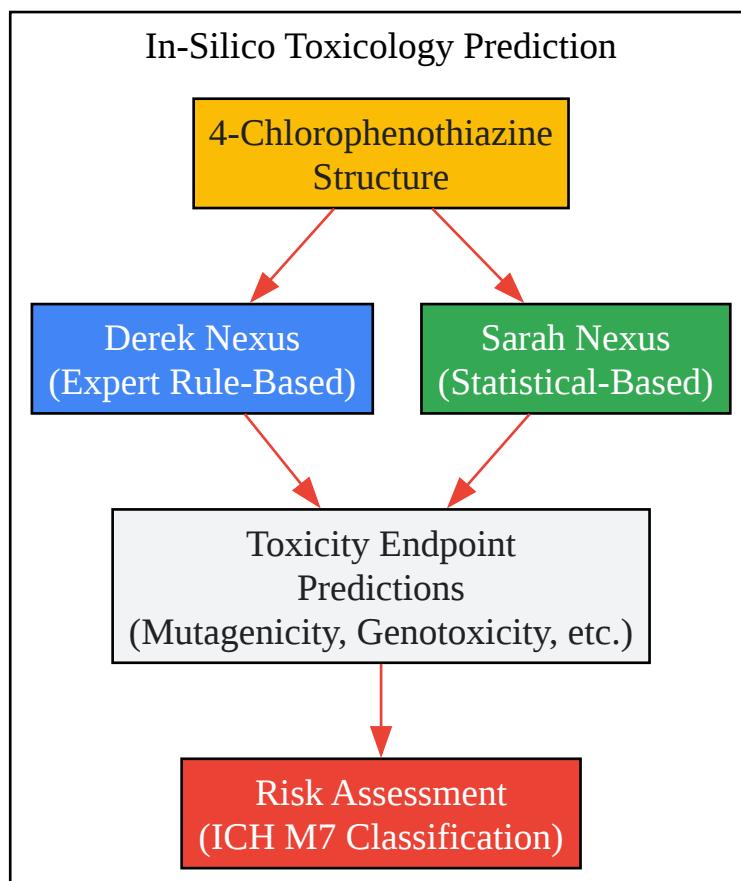
Introduction to Chlorpromazine and its Impurities

Chlorpromazine is a first-generation antipsychotic drug belonging to the phenothiazine class.^[1] It is primarily used in the treatment of psychotic disorders such as schizophrenia.^[1] The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide to ensure the safety and efficacy of the final drug product. Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.

4-Chlorophenothiazine is a known potential impurity in chlorpromazine, identified as "Chlorpromazine Impurity K" in the European Pharmacopoeia (EP).[\[2\]](#)[\[3\]](#) Its presence in the final drug substance must be carefully controlled within acceptable limits.

Chemical and Physical Properties of 4-Chlorophenothiazine



A clear understanding of the physicochemical properties of **4-chlorophenothiazine** is essential for developing appropriate analytical methods and control strategies.


Property	Value	Reference
Chemical Name	4-Chloro-10H-phenothiazine	[4]
Synonyms	4-Chlorophenothiazine, Chlorpromazine Impurity K	[2] [3]
CAS Number	7369-69-9	[4]
Molecular Formula	C ₁₂ H ₈ CINS	[4]
Molecular Weight	233.72 g/mol	[4]
Appearance	Pale Yellow Solid	[4]
Melting Point	195-200 °C	[5]

Origin and Formation of 4-Chlorophenothiazine in Chlorpromazine Synthesis

The primary route for the synthesis of chlorpromazine involves the alkylation of 2-chlorophenothiazine with 3-(dimethylamino)propyl chloride.[\[6\]](#)[\[7\]](#)[\[8\]](#) The starting material, 2-chlorophenothiazine, is itself synthesized in a multi-step process.[\[6\]](#) The formation of **4-chlorophenothiazine** as an impurity can occur as a result of isomeric impurities in the starting materials or due to side reactions during the synthesis of the phenothiazine ring.

Below is a logical diagram illustrating the general synthesis pathway of chlorpromazine and the potential point of entry for the **4-chlorophenothiazine** impurity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. General Chapters (476) Organic Impurities in Drug Substances and Drug Products and (1086) Impurities in Drug Substances and Drug Products | USP-NF [uspnf.com]
- 2. crs.edqm.eu [crs.edqm.eu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-CHLOROPHENOTHIAZINE | 7369-69-9 [chemicalbook.com]

- 5. Chlorpromazine impurity E EP Reference Standard CAS 92-39-7 Sigma Aldrich [sigmaaldrich.com]
- 6. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Chlorophenothiazine as an Impurity in Chlorpromazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116481#4-chlorophenothiazine-as-an-impurity-in-chlorpromazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com